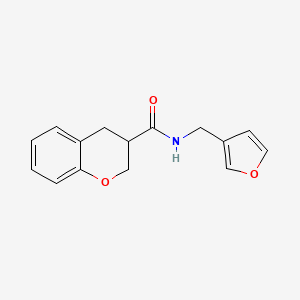
N-(3-furylmethyl)chromane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-(3-furylmethyl)chromane-3-carboxamide involves several complex chemical reactions. For instance, oxidative cyclization using manganese(III) acetate has been used to synthesize related furyl-containing carboxamides (Burgaz et al., 2007). Another approach involves Rh(I)-catalyzed coupling of conjugated enynones with arylboronic acids to synthesize furyl-containing triarylmethanes (Xia et al., 2016).
Molecular Structure Analysis
Understanding the molecular structure of N-(3-furylmethyl)chromane-3-carboxamide is crucial for its applications. Crystal structure analysis of similar compounds, like N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, shows planar molecules with specific rotamer and cis geometries (Gomes et al., 2015).
Chemical Reactions and Properties
N-(3-furylmethyl)chromane-3-carboxamide undergoes various chemical reactions under different conditions. For example, chromone-3-carboxamide, a related compound, exhibits diverse reactivity towards nitrogen and carbon nucleophiles, leading to the formation of various products (Ibrahim, 2013).
Physical Properties Analysis
The physical properties of N-(3-furylmethyl)chromane-3-carboxamide and related compounds are studied to understand their potential applications. For example, the crystalline state photochromism of 3-furylfulgides, which are structurally related to the compound , is influenced by the size and bond flexibility of their non-aromatic alkylidene group (Hettiarachchi et al., 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are essential for the application of N-(3-furylmethyl)chromane-3-carboxamide. Studies on similar compounds, like the synthesis and alkylation of N(3)-aryl-N(5)-phenyl-4-aryl(2-furyl)-2-thioxo-tetrahydropyridine-3,5-dicarboxamide, provide insights into their chemical behavior (Dyachenko et al., 2008).
properties
IUPAC Name |
N-(furan-3-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c17-15(16-8-11-5-6-18-9-11)13-7-12-3-1-2-4-14(12)19-10-13/h1-6,9,13H,7-8,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCJBBINXXGCQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C(=O)NCC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

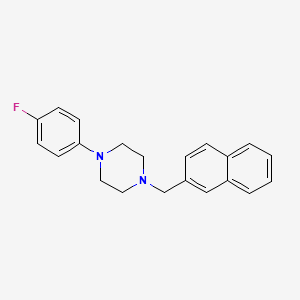
![2-isopropyl-9-(2-pyrrolidin-1-ylbenzoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5664091.png)
![3-chloro-4-fluoro-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B5664096.png)
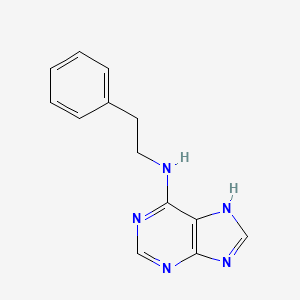
![N'-{(3S*,4R*)-4-isopropyl-1-[(4-methylphenoxy)acetyl]-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5664109.png)
![1-(5-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B5664117.png)

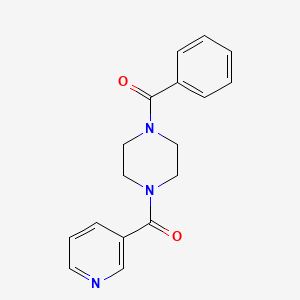
![N-[4-(diethylamino)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5664144.png)
![N,N'-[1,4-piperazinediylbis(methylene)]diacetamide](/img/structure/B5664159.png)
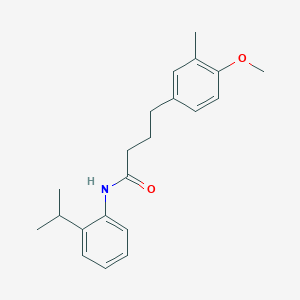
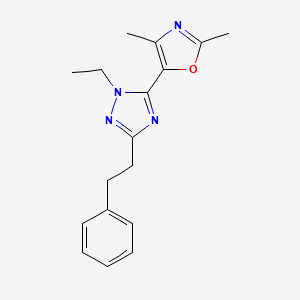
![3-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-1-methyl-1H-indole](/img/structure/B5664179.png)
![3-[3-(4-morpholinyl)-3-oxopropyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5664180.png)